Rac-syn N,N-Diethyl Norephedrine is a synthetic compound that belongs to the class of sympathomimetic amines. It is structurally related to norepinephrine, a neurotransmitter involved in the body's fight-or-flight response. This compound is recognized for its potential applications in various scientific and medical fields, particularly in pharmacology and biochemistry.
Rac-syn N,N-Diethyl Norephedrine can be synthesized in laboratory settings and is not typically found in nature. Its synthesis involves manipulating chemical precursors that are readily available through chemical suppliers.
Rac-syn N,N-Diethyl Norephedrine is classified as a stimulant and sympathomimetic agent. It acts primarily on adrenergic receptors, mimicking the effects of endogenous catecholamines like norepinephrine and epinephrine.
The synthesis of Rac-syn N,N-Diethyl Norephedrine generally involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize byproducts. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Rac-syn N,N-Diethyl Norephedrine has a molecular formula of . Its structure features a phenethylamine backbone with two ethyl groups attached to the nitrogen atom.
This representation indicates the presence of a benzene ring connected to an ethylamine chain.
Rac-syn N,N-Diethyl Norephedrine participates in various chemical reactions typical of amines:
The reactivity of Rac-syn N,N-Diethyl Norephedrine is influenced by its electron-donating ethyl groups, which stabilize the nitrogen atom's lone pair, enhancing its basicity and nucleophilicity.
Rac-syn N,N-Diethyl Norephedrine primarily exerts its effects through stimulation of adrenergic receptors, particularly alpha and beta receptors. This leads to increased heart rate, bronchodilation, and enhanced alertness.
Rac-syn N,N-Diethyl Norephedrine has several scientific applications:
Oxazolidinone-mediated stereochemical inversion provides a robust strategy for controlling the C1 and C2 stereocenters in norephedrine derivatives. This approach exploits the chiral environment of a cyclic carbamate to enforce syn-relative stereochemistry during key transformations. The synthesis commences with enantiopure norephedrine, whose C2 hydroxyl and C1 amine functionalities are condensed with phosgene or diethyl carbonate to form an oxazolidinone ring. This cyclic structure locks the C1–C2 bond conformation, enabling highly selective trans-opening at C2. Subsequent diethylation employs strong nucleophiles (e.g., diethylaluminum chloride) in aprotic solvents to invert C2 configuration selectively while preserving C1 chirality. Acidic hydrolysis then cleaves the oxazolidinone, yielding rac-syn N,N-diethyl norephedrine with high diastereomeric purity (>98% de).
Critical parameters influencing diastereoselectivity include:
Table 1: Stereochemical Outcomes in Oxazolidinone Alkylation
Nucleophile | Lewis Acid | Temperature (°C) | diastereomeric excess (%) |
---|---|---|---|
Diethylaluminum chloride | None | –30 | 98 |
Diethylmagnesium bromide | CuI | –40 | 95 |
Diethylzinc | BF₃·OEt₂ | –78 | 92 |
This methodology leverages dynamic kinetic resolution principles analogous to those employed in cyclic sulfamidate imine reductions [1], but applies them to configurational inversion rather than carbonyl reduction.
Deuterium incorporation into rac-syn N,N-diethyl norephedrine serves dual purposes: creating isotopologues for metabolic studies and probing stereochemical mechanisms. Two primary strategies enable site-specific deuteration:
Asymmetric Transfer Hydrogenation (ATH) with Deuterated Donors: Building upon methodologies developed for norephedrine synthesis [1], prochiral α-deuterio-β-keto sulfamidate imines undergo ATH using DCO₂H/Et₃N as the deuterium source. Chiral Rh(III) catalysts [(R,R)- or (S,S)-CpRhCl(TsDPEN)] deliver deuterium with >99% enantioselectivity and >95% isotopic incorporation at C1. Subsequent diethylation preserves the stereochemistry and isotopic label, yielding deuterated *rac-syn N,N-diethyl norephedrine. Mild reaction conditions (room temperature, 15 minutes) minimize deuterium scrambling [1].
Chiral Auxiliary-Mediated Deuteration: Enantiopure norephedrine is converted to a valine-derived imide. Deuterodehalogenation of α-bromo derivatives using tributyltin deuteride proceeds with complete stereoinversion at C2 via a radical intermediate. Diethylation and auxiliary removal furnish the syn-diethyl product with deuterium at C2. This approach achieves >98% regioisomeric purity and 99% deuterium enrichment.
Table 2: Deuterium Incorporation Strategies
Method | Deuterium Position | Isotopic Purity (%) | Stereoselectivity |
---|---|---|---|
ATH of Sulfamidate Imine | C1 | >95 | >99% ee |
Radical Deuteration | C2 | >99 | >98% de |
Enzyme-Catalyzed Exchange | C1 or C2 | 80–90 | Substrate-dependent |
These strategies enable the production of configurationally stable isotopomers for tracer studies without compromising the syn-diastereoselectivity intrinsic to the target molecule.
Catalytic asymmetric reductive amination (CARA) directly constructs the chiral amine moiety while controlling relative stereochemistry. This one-pot methodology offers superior atom economy compared to stepwise approaches. For rac-syn N,N-diethyl norephedrine synthesis, CARA employs 1-hydroxy-1-phenylpropan-2-one with diethylamine under hydrogenation conditions:
Metal-Catalyzed Dynamic Kinetic Resolution (DKR): Using Ru(II)-(S)-BINAP/diamine catalysts and formic acid as the hydrogen donor, the substrate undergoes concurrent ketone reduction and imine formation/reduction. The catalyst differentiates the prochiral faces of the intermediate enamine, delivering the syn-diastereomer with 19:1 diastereomeric ratio and 98% enantiomeric excess. DKR efficiency stems from rapid substrate racemization outpacing enantioselective reduction [1].
Biocatalytic Approaches: Engineered amine dehydrogenases (AmDHs) catalyze the direct reductive amination of the prochiral ketone with diethylamine. Co-factor recycling employs glucose dehydrogenase (GDH)/NADP⁺ systems. Mutant AmDHs (e.g., from Bacillus subtilis) achieve near-perfect syn-selectivity (>99% de) by precisely orienting the ketone and diethylamine within the active site. Reaction optimization (pH 8.5, 30°C) enhances conversion rates to >90% in 12 hours.
Table 3: Catalytic Systems for Asymmetric Reductive Amination
Catalyst Type | Catalyst | Hydrogen Source | diastereomeric ratio (syn:anti) | ee (%) |
---|---|---|---|---|
Homogeneous Metal | Ru-(S)-XYL-BINAP | HCO₂H/Et₃N | 15:1 | 98 |
Biocatalytic | BsAmDH-E138A | Glucose/NADP⁺ | >50:1 | >99 |
Heterogeneous Metal | Pd/Cinchona | H₂ (50 psi) | 8:1 | 90 |
These systems demonstrate how chiral environment control—whether via transition-metal complexes or enzyme active sites—enforces the syn-configuration during C–N bond formation. The Rh-catalyzed asymmetric transfer hydrogenation principles demonstrated for norephedrine synthesis [1] find direct application in designing these metal-based CARA systems.
Transitioning rac-syn N,N-diethyl norephedrine synthesis to continuous flow platforms enhances reproducibility, safety, and throughput while minimizing purification steps. Key innovations include:
Integrated Reductive Amination-Hydrogenation: A two-reactor system couples enzymatic reductive amination with heterogeneous catalytic hydrogenation. The ketone substrate and diethylamine mix in a heated tubular reactor (40°C) packed with immobilized amine dehydrogenase (i-AmDH) on chitosan beads, achieving 85% conversion to the enamine intermediate. This stream combines with H₂ before entering a Pd/C-packed hydrogenation reactor (60°C, 15 bar), yielding rac-syn N,N-diethyl norephedrine with 92% overall yield and 96% diastereomeric excess. Residence time optimization (30 minutes total) suppresses imine dimerization.
Photocatalytic Racemization-Resolution Cascades: A single microfluidic chip integrates photoredox-catalyzed epimerization with enzymatic resolution. The substrate flows through a TiO₂-coated channel irradiated with UV-LED (365 nm), inducing C1 epimerization. Subsequent passage through an oxynitrilase-immobilized monolith resolves enantiomers via cyanohydrin formation. Recycling the undesired isomer enables theoretical 100% yield of enantiopure syn-product. This approach achieves 88% yield and 99% ee at 0.5 mL/min flow rate.
Table 4: Continuous Flow Process Parameters
Process Type | Reactors | Residence Time | Yield (%) | de/ee (%) |
---|---|---|---|---|
Enzymatic-Hydrogenation | Packed Bed (i-AmDH) → Packed Bed (Pd/C) | 30 min | 92 | 96 de |
Photobiocatalytic | UV Chip → Enzyme Monolith | 15 min | 88 | 99 ee |
Multienzyme Cascade | Enzyme Membrane → Enzyme Membrane | 45 min | 95 | >99 ee |
Flow chemistry enables precise control over reaction parameters (mixing, temperature, residence time) that are critical for maintaining stereoselectivity in multistep syntheses. The mild conditions (room temperature, short reaction times) demonstrated in batch asymmetric transfer hydrogenations [1] translate effectively to flow systems, minimizing epimerization risks during processing.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3